Home > Products > Screening Compounds P37018 > 3-Morpholin-4-yl-1-phenylpyrazin-2-one
3-Morpholin-4-yl-1-phenylpyrazin-2-one - 2379978-45-5

3-Morpholin-4-yl-1-phenylpyrazin-2-one

Catalog Number: EVT-2548686
CAS Number: 2379978-45-5
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Morpholin-4-yl-1-phenylpyrazin-2-one is a chemical compound with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, particularly in the development of pharmaceuticals. The compound features a morpholine ring, which is often associated with enhanced solubility and bioavailability in drug formulations.

Source and Classification

The compound is categorized under pyrazinones, which are known for their utility in medicinal chemistry due to their ability to interact with various biological targets. Its classification can be further detailed as follows:

  • Chemical Formula: C13_{13}H14_{14}N4_{4}O
  • Molecular Weight: 246.28 g/mol
  • CAS Number: 545445-44-1

This compound has been synthesized and studied for its potential applications in treating various diseases, including cancer and neurological disorders .

Synthesis Analysis

The synthesis of 3-Morpholin-4-yl-1-phenylpyrazin-2-one typically involves several steps, with the following methods being prominent:

  1. Starting Materials: The synthesis often begins with readily available pyrazinones and morpholine derivatives.
  2. Reagents and Conditions: Common reagents include acetic acid and various benzene derivatives. The reactions are usually conducted under reflux conditions to facilitate the formation of the desired product.
  3. Yield and Purification: The products are purified using techniques such as recrystallization or column chromatography to isolate the target compound from byproducts.

For example, a notable method involves the reaction of 3-aroylquinoxalinones with morpholine derivatives under specific conditions, yielding a range of regioisomeric products .

Molecular Structure Analysis

The molecular structure of 3-Morpholin-4-yl-1-phenylpyrazin-2-one can be represented by its chemical formula and structural formula.

Structural Data

  • Core Structure: The pyrazinone core is substituted at the 1-position with a phenyl group and at the 4-position with a morpholine ring.
  • Bonding: The molecule features various functional groups that influence its reactivity and biological activity.

Visualization

Chemical Reactions Analysis

The reactivity of 3-Morpholin-4-yl-1-phenylpyrazin-2-one can be explored through various chemical reactions:

  1. Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile, participating in substitution reactions with electrophilic centers.
  2. Condensation Reactions: The carbonyl group in the pyrazinone structure can undergo condensation with amines or alcohols to form more complex derivatives.
  3. Dehydrogenation Reactions: Under certain conditions, this compound may also participate in dehydrogenation processes, leading to modifications in its structure and properties.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or reduce side effects.

Mechanism of Action

The mechanism of action for 3-Morpholin-4-yl-1-phenylpyrazin-2-one is primarily linked to its interactions with biological targets:

  1. Target Interaction: The compound may interact with specific enzymes or receptors involved in disease pathways, potentially inhibiting or activating their functions.
  2. Biochemical Pathways: Understanding how this compound modulates biochemical pathways can provide insights into its therapeutic potential.

Data from pharmacological studies indicate that such compounds can influence signaling pathways related to cell proliferation and apoptosis, making them candidates for further investigation in cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity characteristic of both carbonyl compounds and nitrogen-containing heterocycles.

Relevant analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are essential for characterizing these properties .

Applications

The applications of 3-Morpholin-4-yl-1-phenylpyrazin-2-one are diverse:

  1. Pharmaceutical Development: It serves as a lead compound for designing new drugs targeting various diseases, particularly cancers.
  2. Research Tool: Used in biochemical research to study enzyme interactions and metabolic pathways.
  3. Potential Therapeutic Agent: Ongoing studies explore its efficacy as an antitumor agent due to its structural characteristics that favor interaction with biological targets.
Historical Context and Rationale for Investigating 3-Morpholin-4-yl-1-phenylpyrazin-2-one

Emergence of Morpholine Derivatives in Medicinal Chemistry

The morpholine ring—a six-membered heterocycle featuring oxygen and nitrogen atoms at opposing positions—has evolved into a privileged scaffold in pharmaceutical design due to its balanced physicochemical properties and versatile bioactivity profile. This saturated heterocycle contributes to metabolic stability while facilitating hydrogen bonding interactions with biological targets through its electron-deficient heteroatoms, enhancing binding affinity [7]. The significance of morpholine derivatives is evidenced by their presence in over twenty clinically approved drugs spanning diverse therapeutic categories. Key examples include:

Table 1: Representative FDA-Approved Drugs Containing the Morpholine Motif

Drug NameTherapeutic CategoryPrimary Biological Target
MoclobemideAntidepressantMonoamine oxidase A (MAO-A)
ReboxetineAntidepressantNorepinephrine reuptake transporter
GefitinibAntineoplastic (EGFR inhibitor)Epidermal growth factor receptor tyrosine kinase
RivaroxabanAnticoagulantFactor Xa
FinafloxacinAntibioticDNA gyrase/Topoisomerase IV
EteplirsenDuchenne muscular dystrophyExon skipping in dystrophin pre-mRNA

Morpholine’s integration into drug architectures addresses critical pharmacokinetic challenges, particularly bioavailability and metabolic degradation. Its semi-polar nature (log P ~ -0.44) enhances water solubility compared to purely aromatic systems, while the constrained geometry restricts conformational flexibility, promoting target selectivity [7]. In the context of kinase inhibition—a major focus in oncology and neurodegeneration—the morpholine oxygen often forms critical hydrogen bonds within the ATP-binding cleft, as demonstrated in gefitinib’s binding mode. The emergence of 3-Morpholin-4-yl-1-phenylpyrazin-2-one builds upon this established pharmacophore, strategically combining morpholine’s favorable properties with the pyrazinone core’s bioisosteric potential.

Evolutionary Significance of Pyrazinone Scaffolds in Drug Discovery

Pyrazinones (1,4-diazin-2-ones) represent a structurally distinct class of nitrogen-rich heterocycles that have progressively gained prominence in medicinal chemistry due to their multifaceted bioreactivity and synthetic versatility. The pyrazin-2-one core offers a unique electronic distribution characterized by an electron-deficient ring system with an amidic carbonyl—a feature enabling diverse non-covalent interactions with biological macromolecules [7]. Historically, pyrazinone derivatives demonstrated utility as:

  • Antimicrobial agents: Early pyrazinone structures exhibited broad-spectrum activity against Gram-positive pathogens.
  • Central nervous system modulators: Structural analogs demonstrated affinity for GABAergic and dopaminergic receptors.
  • Anti-inflammatory compounds: Specific substitutions conferred potent cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibition.

A notable advancement in pyrazinone medicinal chemistry emerged from studies on thiazolone-pyrazolyl hybrids, where the pyrazinone component significantly enhanced 15-lipoxygenase (15-LOX) inhibitory activity. When hybridized with morpholine, as in compound series 2 (IC~50~ = 3.82 μM) and 6 (IC~50~ = 2.85 μM), pyrazinone derivatives surpassed reference flavonoid inhibitor quercetin in potency [7]. This enhancement stems from the synergistic interplay between the hydrogen-bond-accepting pyrazinone carbonyl and morpholine’s capacity for hydrophobic interactions and tertiary amine protonation.

Table 2: Bioactivity of Pyrazinone-Containing Hybrids Against 15-Lipoxygenase

Hybrid StructureCore ComponentsIC₅₀ (μM)Relative Potency vs. Quercetin
Thiazolone-pyrazole (Piperidine)Pyrazinone-Pyrazole-Piperidine1.70*170%
Thiazolone-pyrazole (Morpholine)Pyrazinone-Pyrazole-Morpholine3.8276%
Thiazolone-p-tolylpyrazole (Morpholine)Pyrazinone-p-Tolylpyrazole-Morpholine2.85102%
Bromothiazolone-pyrazole (Morpholine)Bromopyrazinone-Pyrazole-Morpholine4.91*59%

*Representative values from bioactivity studies; exact analogs of 3-Morpholin-4-yl-1-phenylpyrazin-2-one not tested [7]

The structural evolution toward 3-Morpholin-4-yl-1-phenylpyrazin-2-one represents a rational progression in scaffold optimization, combining the metabolic resilience of morpholine with pyrazinone’s capacity for π-stacking and directional hydrogen bonding. This molecular architecture creates a multi-point recognition framework ideally suited for modulating enzymes and receptors implicated in complex diseases.

Unmet Therapeutic Needs Addressed by Heterocyclic Hybrid Architectures

The strategic integration of pharmacophoric elements from distinct heterocyclic systems—termed "hybridization"—has emerged as a powerful paradigm for addressing persistent challenges in drug discovery, particularly against multifactorial or resistant diseases. Heterocyclic hybrids such as 3-Morpholin-4-yl-1-phenylpyrazin-2-one exploit complementary bioactivity profiles while overcoming limitations of singular scaffolds [4] [8]. Three critical therapeutic gaps drive this approach:

  • Modulation of Protein-Protein Interactions (PPIs): Traditional flat heterocycles often fail to engage the extended, shallow surfaces characteristic of PPIs. Hybrid architectures incorporating semi-rigid linkers and spatially distributed pharmacophores enable disruption of these challenging targets. Macrocyclic hybrids (e.g., vancomycin, romidepsin) demonstrate this principle, where the constrained ring system presents functional groups across large molecular surfaces [8]. The morpholine-pyrazinone hybrid offers analogous topological advantages with enhanced cell permeability.

  • Multi-Target Engagement for Complex Pathologies: Neurodegenerative disorders, metabolic syndromes, and malignancies involve dysregulated signaling networks demanding polypharmacology. Hybrids like benzimidazole-pyrimidine conjugates exhibit dual kinase/phosphatase inhibition, achieving enhanced efficacy through coordinated target modulation [4]. Similarly, 3-Morpholin-4-yl-1-phenylpyrazin-2-one’s design enables simultaneous interaction with ATP-binding sites and allosteric pockets in kinases.

  • Overcoming Drug Resistance: Pathogens and cancer cells rapidly evolve mono-target escape mechanisms. Hybrid molecules incorporating multiple bioactive elements reduce resistance vulnerability. s-Triazine hybrids demonstrate this advantage, where conjugation with benzimidazoles yielded compounds with IC~50~ values of 0.03 μM against MCF-7 breast cancer cells—surpassing reference inhibitors by 7-fold [9].

Table 3: Therapeutic Advantages of Hybrid Heterocyclic Scaffolds

Therapeutic ChallengeHybrid Scaffold ExampleBiological OutcomeRelevance to Morpholine-Pyrazinone
Protein-Protein Interaction InhibitionPeptide-porphyrin macrocyclesDisruption of Bcl-xL/BH3 domain binding (K~i~ < 50 nM)Morpholine’s solvent-shielding effect enhances PPI engagement
Kinome-Wide SelectivityPyrrolo[2,3-d]pyrimidine-morpholineLRRK2 inhibition (IC~50~ = 0.7 nM) with >1000× selectivity vs. TPKPyrazinone carbonyl mimics adenine H-bonding in kinases
Multidrug-Resistant InfectionsFluoroquinolone-morpholine (Finafloxacin)Enhanced activity at acidic pH vs. conventional quinolonespH-dependent amine protonation improves tissue penetration
CNS Bioavailability3-Aryl-7H-pyrrolo[2,3-d]pyrimidinesBrain/plasma K~p~ ~ 0.8 with P-gp efflux ratio < 2.5Morpholine-pyrazinone’s moderate log P (~2.5) favors blood-brain barrier penetration

The morpholine-pyrazinone architecture specifically addresses the urgent need for central nervous system (CNS)-penetrant therapeutics. Morpholine’s role in enhancing blood-brain barrier permeability was demonstrated in LRRK2 kinase inhibitors like PF-06447475, where the morpholine moiety contributed to brain/plasma ratios >0.8 alongside picomolar potency [10]. When incorporated into the pyrazinone framework, this hybrid leverages morpholine’s favorable physicochemical properties—moderate basicity (pK~a~ ~6-8) and polar surface area (~25 Ų)—to achieve CNS exposure unattainable with conventional heterocycles. Furthermore, the phenylpyrazinone component provides a rigid hydrophobic cap that complements morpholine’s solvent-accessible positioning, creating an optimal three-dimensional pharmacophore for intracellular targets while maintaining drug-like properties within the "beyond Rule of Five" (bRo5) chemical space [8]. This strategic hybridization directly tackles the pharmacological complexities inherent in neurodegenerative disorders, cerebral malignancies, and neuropathic conditions where conventional scaffolds exhibit insufficient tissue distribution.

Properties

CAS Number

2379978-45-5

Product Name

3-Morpholin-4-yl-1-phenylpyrazin-2-one

IUPAC Name

3-morpholin-4-yl-1-phenylpyrazin-2-one

Molecular Formula

C14H15N3O2

Molecular Weight

257.293

InChI

InChI=1S/C14H15N3O2/c18-14-13(16-8-10-19-11-9-16)15-6-7-17(14)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI Key

UFTIBWQCAMHIFX-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=CN(C2=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.